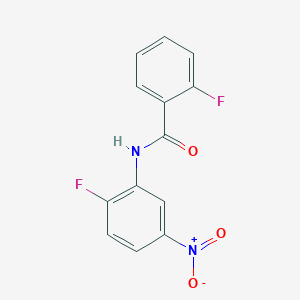
2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is an aromatic compound with the molecular formula C13H9FN2O3 This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoro-5-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: The major product is 2-fluoro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its binding affinity to target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Fluoro-5-nitrobenzoic acid: Shares the nitro and fluorine substituents but differs in the functional group attached to the benzene ring.
2-Fluoro-5-nitrophenyl isocyanate: Similar structure but with an isocyanate group instead of a benzamide group.
Uniqueness: 2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the presence of both fluorine and nitro groups, which confer specific chemical reactivity and stability. Its benzamide structure allows for versatile applications in organic synthesis and scientific research.
Propiedades
IUPAC Name |
2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVFYCZCIAYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
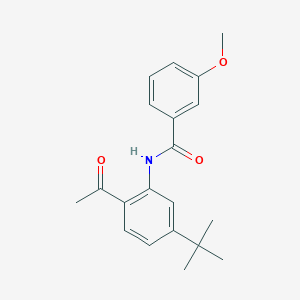
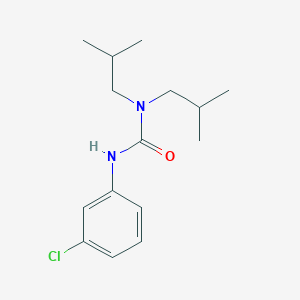
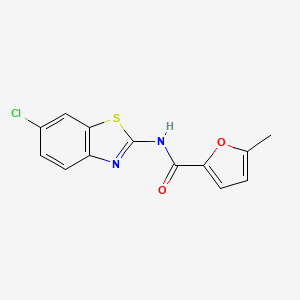
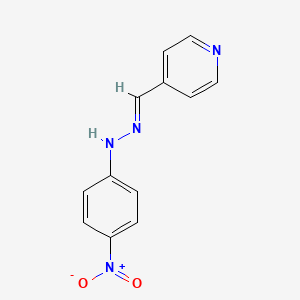
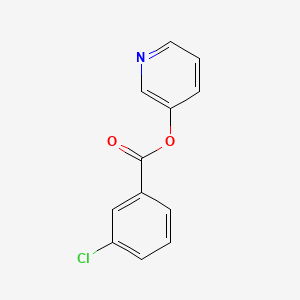
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
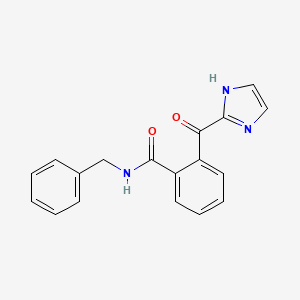

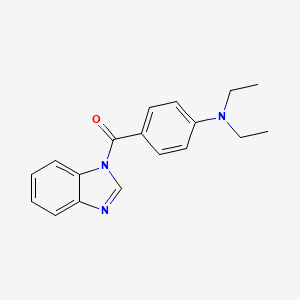
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
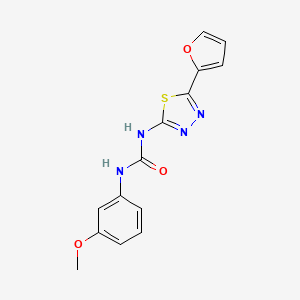
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)
